molecular formula C17H18N6OS2 B2561405 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1226440-94-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2561405
CAS No.: 1226440-94-3
M. Wt: 386.49
InChI Key: HTSRBVRONQGLEU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound featuring a thiadiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Substituted piperidines or thiadiazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer pathways.

  • Material Science: The compound's unique structure makes it a candidate for use in advanced materials, such as organic semiconductors or photovoltaic materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in cancer research, it may inhibit key signaling pathways such as STAT3, which is involved in cell proliferation and survival. The compound's ability to cross cellular membranes and bind to these targets makes it a potent therapeutic agent.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their biological activity.

  • Piperidine Derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals due to their bioactive properties.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide stands out due to its unique combination of the thiadiazole and piperidine rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS2/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSRBVRONQGLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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